Bienvenue dans la boutique en ligne BenchChem!

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 1705312-78-2, molecular formula C16H17N5O2S, molecular weight 343.41 g/mol) is a heterocyclic small molecule comprising a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a pyrazole ring bearing a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent at the N1 position. The benzothiadiazole unit provides a planar, electron-deficient scaffold capable of participating in π-stacking and hydrogen-bonding interactions, while the tetrahydropyran-4-ylmethyl group introduces stereoelectronic bulk and enhanced aqueous solubility relative to unsubstituted or simple alkyl pyrazole analogs.

Molecular Formula C16H17N5O2S
Molecular Weight 343.41
CAS No. 1705312-78-2
Cat. No. B2807858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide
CAS1705312-78-2
Molecular FormulaC16H17N5O2S
Molecular Weight343.41
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C16H17N5O2S/c22-16(12-1-2-14-15(7-12)20-24-19-14)18-13-8-17-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,18,22)
InChIKeyJAQZWVDTVMCZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 1705312-78-2): Procurement-Ready Chemical Profile for Research Sourcing


N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 1705312-78-2, molecular formula C16H17N5O2S, molecular weight 343.41 g/mol) is a heterocyclic small molecule comprising a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a pyrazole ring bearing a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent at the N1 position. The benzothiadiazole unit provides a planar, electron-deficient scaffold capable of participating in π-stacking and hydrogen-bonding interactions, while the tetrahydropyran-4-ylmethyl group introduces stereoelectronic bulk and enhanced aqueous solubility relative to unsubstituted or simple alkyl pyrazole analogs. This compound is catalogued by multiple research chemical suppliers as a building block or screening compound for medicinal chemistry and early-stage drug discovery programs.

Why In-Class Substitution of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide Can Undermine Experimental Reproducibility


Within the broader 2,1,3-benzothiadiazole-5-carboxamide chemical space, compounds sharing the benzothiadiazole-pyrazole-carboxamide core are not functionally interchangeable. The nature of the N1-substituent on the pyrazole ring is a critical determinant of molecular properties including lipophilicity, aqueous solubility, metabolic stability, and target-binding conformation. The oxan-4-ylmethyl substituent in the target compound introduces a saturated oxygen-containing heterocycle that modulates both steric and electronic parameters differently from aryl, simple alkyl, or unsubstituted pyrazole analogs. [1] Interchanging with a compound that lacks the tetrahydropyran-4-ylmethyl group or bears a different bioisostere (e.g., tetrahydrofuran-3-yl or oxazole) can lead to substantial shifts in physicochemical and pharmacological profiles, potentially invalidating structure-activity relationship (SAR) hypotheses or producing erroneous screening outcomes.

Quantitative Differentiation Evidence: N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide Versus Closest Structural Analogs


Structural Differentiation: Oxan-4-ylmethyl vs. Direct Tetrahydropyran Attachment Regulates Linker Flexibility and Binding Conformation

The target compound (1705312-78-2) incorporates a methylene spacer between the pyrazole N1 and the tetrahydropyran ring, whereas the direct-attachment analog N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1797866-51-3) lacks this spacer. The presence of the methylene linker in 1705312-78-2 increases conformational degrees of freedom at the pyrazole-tetrahydropyran junction, permitting a wider range of accessible dihedral angles compared to the direct N-aryl/heteroaryl attachment in 1797866-51-3. This structural difference is expected to modulate the spatial presentation of the tetrahydropyran oxygen for hydrogen-bonding interactions and alter the overall molecular shape recognized by biological targets.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Physicochemical Differentiation: Oxan-4-ylmethyl vs. Tetrahydrofuran-3-yl Substituent Modulates Lipophilicity and Solubility

Compared with the tetrahydrofuran-3-yl analog (N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, molecular formula C14H13N5O2S, MW 315.35 g/mol), the target compound's tetrahydropyran-4-ylmethyl substituent is larger and more lipophilic due to the additional methylene unit in the ring, contributing to a higher calculated logP and altered aqueous solubility. The tetrahydropyran oxygen provides a hydrogen-bond acceptor site that can engage solvent water molecules, partially offsetting the lipophilicity gain from the larger ring size—a balanced feature that the smaller tetrahydrofuran analog cannot precisely replicate.

Physicochemical Profiling Solubility Enhancement Drug-Likeness

Bioisosteric Differentiation: Benzothiadiazole vs. Oxazole Core Alters Electron Deficiency and π-Stacking Capacity

The oxazole-5-carboxamide analog (CAS 1706273-84-8, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide) is a direct core bioisostere of the target compound. In this comparator, the 2,1,3-benzothiadiazole core is replaced by an isoxazole ring. Benzothiadiazole is a stronger electron-accepting fragment than isoxazole due to the presence of two electronegative heteroatoms (S and N) within the fused bicyclic system, conferring greater π-electron deficiency and enhanced capacity for π-π stacking interactions with aromatic residues in target binding sites. The isoxazole ring, being a monocyclic heteroaromatic with only O and N heteroatoms, is comparatively electron-rich and provides weaker π-stacking potential. This difference is particularly relevant for targets where aromatic cage interactions (e.g., kinase hinge regions, bromodomains) drive binding affinity.

Bioisostere Comparison π-Stacking Kinase Hinge Binding

Class-Level Evidence: Pyrazole-Benzothiadiazole Hybrids Exhibit Quantitative Inhibition Against Human HPPD, Supporting Target-Class Relevance

A 2023 structure-based study of pyrazole-benzothiadiazole 2,2-dioxide hybrids demonstrated potent inhibition of human 4-hydroxyphenylpyruvate dioxygenase (HPPD), with compound a10 achieving superior potency compared to the clinical reference inhibitor NTBC (IC50 = 282.0 nM). [1] While the target compound 1705312-78-2 is a benzothiadiazole-5-carboxamide (not the 2,2-dioxide), it shares the key pyrazole-benzothiadiazole hybrid pharmacophore that was critical for target engagement in the co-crystal structure with HPPD. [2] The crystal structure (PDB: 8IM3) revealed that the benzothiadiazole moiety participates in π-π stacking with active-site phenylalanine residues, while the pyrazole substituent occupies a lipophilic pocket—interactions that the target compound's scaffold is geometrically capable of recapitulating. [2]

HPPD Inhibition Structure-Based Drug Design IC50 Potency

Procurement Differentiation: Research-Use-Only Classification with Non-Human Research Restriction Distinguishes from Therapeutic-Grade Analogs

The target compound 1705312-78-2 is explicitly classified by multiple vendors as a research-use-only (RUO) product restricted to non-human research applications. This classification is a key procurement differentiator from therapeutically evaluated pyrazole-benzothiadiazole analogs (e.g., the HPPD inhibitor series described in Dong et al., 2023) that may require regulatory-grade documentation, certificates of analysis for GMP intermediates, or controlled substance licensing. The RUO classification simplifies procurement logistics for academic and early-stage industrial research groups while simultaneously precluding its use in in vivo human studies or clinical applications without further qualification. [1]

Research Chemical Procurement Non-Human Research Compliance

Optimal Research and Industrial Application Scenarios for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 1705312-78-2)


Medicinal Chemistry: Kinase or HPPD Inhibitor Lead Optimization Using the Oxan-4-ylmethyl Scaffold

The target compound is structurally suited as a starting scaffold for lead optimization programs targeting enzymes where the pyrazole-benzothiadiazole pharmacophore has demonstrated engagement, such as HPPD. [1] The oxan-4-ylmethyl substituent provides a modifiable handle for tuning lipophilicity and solubility, and the methylene spacer between pyrazole and tetrahydropyran offers a conformational degree of freedom that can be exploited to optimize binding pose without altering the core pharmacophore. Structure-activity relationship studies can systematically vary the benzothiadiazole oxidation state (comparing 5-carboxamide with 2,2-dioxide analogs) and the tetrahydropyran substitution pattern to map potency and selectivity determinants. [2]

Biophysical Assay Development: π-Stacking Probe for Aromatic Cage Binding Sites

The electron-deficient 2,1,3-benzothiadiazole core of the target compound makes it a candidate for use as a probe molecule in biophysical assays that measure π-stacking interactions with aromatic-rich protein binding pockets (e.g., bromodomains, kinase hinge regions). [1] Unlike the isoxazole analog (CAS 1706273-84-8), the benzothiadiazole core provides stronger fluorescence quenching potential and distinct UV-Vis spectral properties, which can be exploited in thermal shift assays (TSA), surface plasmon resonance (SPR), or fluorescence polarization (FP) formats to quantify binding thermodynamics without requiring additional fluorophore conjugation. [2]

Chemical Biology: Tool Compound for Probing Tetrahydropyran-Dependent Solubility and Permeability Trade-offs

The oxan-4-ylmethyl group in the target compound serves as a model substituent for studying the impact of saturated oxygen heterocycles on physicochemical and ADME properties. [1] Comparative assessment of the target compound (tetrahydropyran-4-ylmethyl) against the tetrahydrofuran-3-yl analog (5-membered ring) and the direct tetrahydropyran attachment analog (CAS 1797866-51-3) in parallel artificial membrane permeability assays (PAMPA), kinetic solubility measurements, and microsomal stability assays can generate systematic data on how ring size and linker geometry affect drug-like properties within a constant benzothiadiazole-pyrazole-carboxamide core. [2]

Computational Chemistry: Scaffold for Docking and Free Energy Perturbation (FEP) Validation Studies

The well-defined three-dimensional structure of the target compound, with a rigid benzothiadiazole-pyrazole-carboxamide core and a conformationally flexible tetrahydropyran-4-ylmethyl tail, makes it an informative test case for validating computational methods. [1] The methylene spacer introduces a rotatable bond whose conformational preferences can be benchmarked against DFT calculations and molecular dynamics simulations. When co-crystal structures of related pyrazole-benzothiadiazole hybrids are available (e.g., PDB 8IM3 for HPPD), the target compound can be used to assess the accuracy of docking scoring functions and free energy perturbation (FEP) predictions for analogs with varying linker lengths and ring sizes—a critical capability for prospective virtual screening. [2]

Quote Request

Request a Quote for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.